

# cyazofamid mode of action cytochrome bc1 complex

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## Compound Focus: Cyazofamid

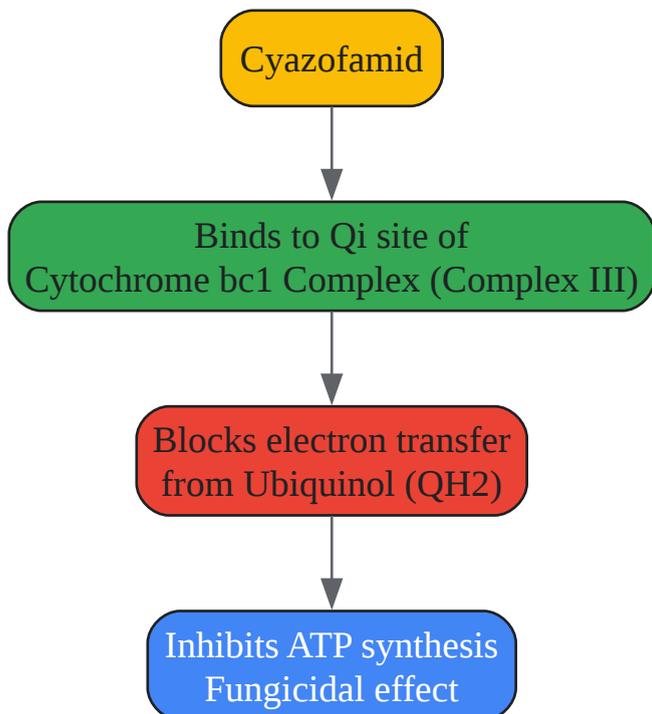
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## Biochemical Mode of Action

**Cyazofamid** is a fungicide that specifically targets the **cytochrome bc1 complex (Complex III)** in the mitochondrial electron transport chain [1] [2]. Here is a visual summary of its mechanism:



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### Cyazofamid mechanism of action

This binding action **blocks the re-oxidation of ubiquinol at the Qi site**, preventing the transfer of electrons through Complex III and halting the proton gradient needed for ATP synthesis [1] [3] [2]. The fungicide exhibits **high selectivity** for oomycete pathogens, showing potent inhibition of Complex III in *Pythium spinosum* but much weaker effects on enzymes from fungi, yeast, rats, or plants [2].

## Quantitative Inhibition Kinetics

The table below compares the inhibitory kinetics of **cyazofamid** with antimycin, another Qi site inhibitor.

Inhibitor	Inhibition Type	Ki Value	Inhibition Model vs. Cytochrome c	Inhibition Model vs. DBH2
<b>Cyazofamid</b>	Classical Inhibitor [4]	12.90 ± 0.91 μM [4]	Non-competitive [4]	Competitive [4]
<b>Antimycin</b>	Slow Tight-Binding Inhibitor [4]	0.033 ± 0.00027 nM [4]	Non-competitive [4]	Competitive [4]

**Cyazofamid** acts as a **classical, non-competitive inhibitor** with respect to cytochrome c, but binds **competitively** against the substrate DBH<sub>2</sub>, confirming its action at the quinone reduction site [4]. Its potency is significantly lower than antimycin due to differences in molecular interactions; antimycin forms a more extensive hydrogen-bonding network within the Qi pocket [4].

## Molecular Binding and Resistance

Research indicates that specific mutations in the cytochrome b gene can confer resistance to **cyazofamid**.

Pathogen	Amino Acid Change	Nucleotide Change	Associated Resistance
<i>Plasmopara viticola</i> [5]	L201S	Not specified	Cyazofamid

Pathogen	Amino Acid Change	Nucleotide Change	Associated Resistance
<i>Plasmopara viticola</i> [5]	E203-DE-V204 (Insertion)	Not specified	Cyazofamid
<i>Plasmopara viticola</i> [5]	E203-VE-V204 (Insertion)	Not specified	Cyazofamid

The **L201S point mutation** and **insertions around position E203** in cytochrome b are associated with reduced sensitivity in field populations [5]. Molecular docking suggests **cyazofamid** forms a **single hydrogen bond with Asp228** in the Qi site, and while it does not require a significant conformational change to bind, alterations in the Qi site protein conformation can affect its efficacy [4] [6].

## Key Experimental Protocols

### Inhibitory Kinetics Assay

This protocol measures the effect of **cyazofamid** on the cytochrome bc1 complex activity [4].

- **Enzyme Source:** Isolate mitochondria from the target organism (e.g., porcine heart in the cited study).
- **Assay System:** Measure **Succinate-Cytochrome c Reductase (SCR)** activity.
- **Procedure:** Add varying concentrations of **cyazofamid** to the SCR assay mixture.
- **Analysis:** Determine the **Ki value** and inhibition model (e.g., non-competitive with cytochrome c) by analyzing reaction rates at different inhibitor and substrate concentrations.

### Mitochondrial Respiration Measurement

This method assesses the impact on whole-cell respiration [2].

- **Sample Preparation:** Use mycelia from a sensitive organism (e.g., *Pythium spinosum*).
- **Oxygen Consumption:** Measure oxygen consumption rates polarographically with an oxygen electrode.
- **Treatment:** Treat mycelia with **cyazofamid** (e.g., 4  $\mu$ M).
- **Pathway Identification:** Use specific inhibitors to distinguish pathways: Potassium Cyanide (KCN) inhibits cytochrome c oxidase, and Salicylhydroxamic Acid (SHAM) inhibits the alternative oxidase.

## Research Implications and Connections

- **Exploring Resistance:** The emergence of cytochrome b mutations necessitates monitoring using modern tools like **long-read sequencing technologies** to detect and quantify resistant variants within field populations [5].
- **Novel Fungicide Discovery:** Understanding **cyazofamid**'s structure and Qi site binding informs the design of new fungicides, as seen with arylpyrazole pyrimidine ether derivatives showing comparable efficacy [7].
- **Beyond Oomycetes:** Research on *Fusarium graminearum* indicates that mitochondrial proteins like **FgDML1** can indirectly influence sensitivity to **cyazofamid** by affecting Complex III assembly and Qi site conformation [6].

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